4-[Benzo(b)thiophen-2-yl]-2-methoxybenzoic acid
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Overview
Description
4-[Benzo(b)thiophen-2-yl]-2-methoxybenzoic acid is a compound that features a benzo[b]thiophene moiety attached to a methoxybenzoic acid structure. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and organic electronics . Thiophene derivatives, including benzo[b]thiophene, are recognized for their biological activities and are used in the development of pharmaceuticals and advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Benzo(b)thiophen-2-yl]-2-methoxybenzoic acid typically involves the following steps:
Formation of Benzo[b]thiophene: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Coupling Reaction: The benzo[b]thiophene moiety is then coupled with a methoxybenzoic acid derivative using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[Benzo(b)thiophen-2-yl]-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-[Benzo(b)thiophen-2-yl]-2-methoxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzo[b]thiophene-2-boronic acid: Shares the benzo[b]thiophene core but differs in functional groups.
2-Phenylbenzo[b]thiophene: Another derivative with a phenyl group attached to the thiophene ring.
Uniqueness: 4-[Benzo(b)thiophen-2-yl]-2-methoxybenzoic acid is unique due to its combination of the benzo[b]thiophene moiety with a methoxybenzoic acid structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3S/c1-19-13-8-11(6-7-12(13)16(17)18)15-9-10-4-2-3-5-14(10)20-15/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPHXBCADXWNBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC3=CC=CC=C3S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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